molecular formula C11H13FO2 B6158548 2-[5-fluoro-2-(propan-2-yl)phenyl]acetic acid CAS No. 1781659-85-5

2-[5-fluoro-2-(propan-2-yl)phenyl]acetic acid

Cat. No.: B6158548
CAS No.: 1781659-85-5
M. Wt: 196.2
InChI Key:
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Description

2-[5-fluoro-2-(propan-2-yl)phenyl]acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a fluorine atom and an isopropyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-fluoro-2-(propan-2-yl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-fluoro-2-(propan-2-yl)benzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another approach involves the Suzuki-Miyaura coupling reaction, where 5-fluoro-2-(propan-2-yl)phenylboronic acid is coupled with bromoacetic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-fluoro-2-(propan-2-yl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major products include alcohols and aldehydes.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-[5-fluoro-2-(propan-2-yl)phenyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-fluoro-2-(propan-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The fluorine atom and isopropyl group on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-fluoro-2-(propan-2-yl)phenyl]acetic acid is unique due to the presence of both a fluorine atom and an isopropyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other phenylacetic acid derivatives.

Properties

CAS No.

1781659-85-5

Molecular Formula

C11H13FO2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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